molecular formula C17H12ClIN2O2S B2508205 2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313395-79-8

2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2508205
CAS No.: 313395-79-8
M. Wt: 470.71
InChI Key: IGHJHNKUTSHCOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12ClIN2O2S and its molecular weight is 470.71. The purity is usually 95%.
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Scientific Research Applications

  • The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The molecules in the crystal are linked via C—H⋯O intermolecular interactions, forming zigzag chains along the b axis (Saravanan et al., 2016).

Nonlinear Optical Properties

Nonlinear Optical Properties of Crystalline Acetamides :

  • The nonlinear optical properties of organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been studied to understand their behavior in static and dynamic cases. These studies use an approach that treats the supermolecule in combination with an interactive electrostatic system, making these crystals good candidates for photonic devices, optical switches, modulators, and optical energy applications (Castro et al., 2017).

Crystal Structures and Interaction Patterns

Crystal Structures of C,N-disubstituted Acetamides :

  • The crystal structures of molecules like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are characterized by a combination of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions, forming complex interwoven sheets (Narayana et al., 2016).

Biological Activities

α-Glucosidase Inhibitory Activity :

  • A series of compounds, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their α-glucosidase inhibitory activity. Compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown very good inhibition, indicating potential therapeutic applications (Koppireddi et al., 2014).

Antibacterial Activity

Synthesis and Antibacterial Studies :

  • Compounds like ethyl (4-chlorophenoxy)acetate have been synthesized and evaluated for their antibacterial activity against various micro-organisms. These studies shed light on the potential of these compounds as antibacterial agents (Patel et al., 2009).

Anticancer Activity

Synthesis and Biological Evaluation as Anticancer Agents :

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their anticancer activity. Certain compounds exhibited high selectivity against cancer cell lines, showing promise as anticancer agents (Evren et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClIN2O2S/c18-12-3-7-14(8-4-12)23-9-16(22)21-17-20-15(10-24-17)11-1-5-13(19)6-2-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJHNKUTSHCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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